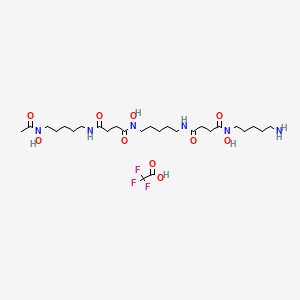

Deferoxamine 2,2,2-trifluoroacetate

Description

Historical Context and Biosynthetic Origins of Deferoxamine (B1203445) as a Siderophore

Deferoxamine, also known as desferrioxamine B (DFOB), was first isolated in 1958 from the bacterium Streptomyces pilosus. nih.govacs.org Its remarkable ability to bind with high affinity to trivalent iron (ferric) ions identified its potential for therapeutic applications, particularly in the treatment of iron overload conditions. nih.govacs.org In 1968, deferoxamine was approved for medical use in the United States. wikipedia.org

Deferoxamine is classified as a siderophore, which are small, high-affinity iron-chelating compounds secreted by microorganisms, such as bacteria and fungi, to scavenge for iron in the environment. royalsocietypublishing.org Iron is essential for many biological processes, but its low solubility in aerobic environments limits its availability. nih.gov Siderophores like deferoxamine play a crucial role in the survival of these microorganisms by capturing iron and transporting it back into the cell. royalsocietypublishing.org

The biosynthesis of deferoxamine in Streptomyces pilosus is a complex process involving a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway. nih.govmdpi.com This pathway involves several key enzymes, including lysine (B10760008) decarboxylase, which is essential for the production of cadaverine, a key building block of the deferoxamine molecule. oup.comnih.gov The production of deferoxamine is regulated by the concentration of iron in the environment; low iron levels induce the expression of the genes involved in its biosynthesis. oup.comnih.gov

Role of Deferoxamine Scaffolds in Metal Chelation Science and Chemical Biology

The core structure of deferoxamine, with its three hydroxamic acid groups, provides an exceptional scaffold for the chelation of various metal ions. nih.govmdpi.com While its primary and most well-known function is the chelation of iron, deferoxamine can also form stable complexes with other metal ions, including aluminum, gallium, and zirconium. nih.govnih.govdrugbank.com This versatility has led to its widespread use in various fields of chemical and biological research.

Key Applications of Deferoxamine Scaffolds:

Iron Chelation Therapy: Deferoxamine is a cornerstone in the treatment of iron overload disorders, such as hemochromatosis and transfusional iron overload. wikipedia.orgnih.gov It binds to excess iron in the body, forming a water-soluble complex called ferrioxamine, which is then excreted in the urine and bile. nih.govyoutube.com

Aluminum Toxicity Treatment: Deferoxamine is also used off-label to treat aluminum toxicity, particularly in patients with chronic kidney disease undergoing dialysis. nih.gov It binds to aluminum in the plasma, forming aluminoxamine, which can then be removed through dialysis. nih.gov

Diagnostic Imaging: The ability of deferoxamine to chelate radiometals like Zirconium-89 (⁸⁹Zr) has made it a valuable tool in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. nih.govrsc.org By attaching deferoxamine to a targeting molecule, such as an antibody, researchers can visualize specific biological targets in the body.

Biochemical Research Tool: Deferoxamine is widely used in laboratory settings to study the roles of iron in various biological processes. It can be used to create iron-deficient conditions to investigate the effects of iron on cell growth, metabolism, and gene expression. nih.gov It has also been explored for its potential as an antiproliferative, anti-inflammatory, and immunosuppressive agent. nih.gov

Drug Delivery Systems: The terminal amino group of deferoxamine, which is not involved in metal chelation, provides a convenient handle for conjugation to other molecules. mdpi.com This has been exploited to create siderophore-antibiotic conjugates, where deferoxamine acts as a "Trojan horse" to deliver antibiotics into bacteria. acs.org It has also been incorporated into scaffolds for tissue engineering to promote angiogenesis (the formation of new blood vessels). nih.gov

Significance of 2,2,2-Trifluoroacetate Counterion in Deferoxamine Chemistry and Research Methodologies

In many research and pharmaceutical preparations, deferoxamine is supplied as its trifluoroacetate (B77799) salt, Deferoxamine 2,2,2-trifluoroacetate. The trifluoroacetate (TFA) anion (CF₃COO⁻) is introduced during the purification process of synthetic peptides and other molecules using reverse-phase high-performance liquid chromatography (RP-HPLC), where TFA is a common mobile phase additive. genscript.comnih.gov

Impact of the Trifluoroacetate Counterion:

Solubility and Purification: TFA is used to improve the solubility of peptides and facilitate their separation during HPLC. molecularcloud.orgambiopharm.com It forms ion pairs with the positively charged groups on the deferoxamine molecule, such as the terminal amino group. molecularcloud.org

Physicochemical Properties: The presence of the TFA counterion can influence the physicochemical properties of the deferoxamine molecule, including its secondary structure and stability. genscript.comnih.gov

Biological Activity: It is crucial for researchers to be aware that the TFA counterion itself can sometimes exhibit biological activity or interfere with biological assays. genscript.comnih.gov In some cases, it has been shown to affect cell growth and inflammatory responses. genscript.com Therefore, for certain biological experiments, it may be necessary to exchange the TFA counterion for a more biologically inert one, such as acetate (B1210297) or hydrochloride. genscript.comambiopharm.com

Analytical Characterization: The presence and quantity of the TFA counterion must be accurately determined to ascertain the correct molecular weight and concentration of the active deferoxamine molecule. nih.gov Techniques such as ¹⁹F NMR and capillary electrophoresis are used for this purpose. nih.gov

While TFA is a useful tool in the synthesis and purification of deferoxamine, its potential to influence experimental results necessitates careful consideration and, in some instances, its removal or replacement. qub.ac.uk

Structure

2D Structure

Properties

Molecular Formula |

C27H49F3N6O10 |

|---|---|

Molecular Weight |

674.7 g/mol |

IUPAC Name |

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C25H48N6O8.C2HF3O2/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;3-2(4,5)1(6)7/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);(H,6,7) |

InChI Key |

XHGNLWLRCGFOBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations Involving Deferoxamine 2,2,2 Trifluoroacetate

De Novo Synthesis Approaches to Deferoxamine (B1203445) 2,2,2-trifluoroacetate

The total synthesis of deferoxamine and its analogs is a complex undertaking that has been refined over several decades. Initial methods developed in the 1960s were often lengthy and low-yielding. google.com Modern approaches have focused on improving efficiency, step economy, and the use of milder reaction conditions. acs.org These syntheses typically culminate in a final product that is isolated as a salt, such as the trifluoroacetate (B77799), following purification.

The construction of the deferoxamine backbone, which consists of repeating units of 1-amino-5-(N-hydroxyamino)pentane and succinic acid, can be achieved through two primary strategies: linear and convergent synthesis. google.comresearchgate.net

Linear Synthesis: In a linear approach, the molecule is assembled in a stepwise fashion, building the chain from one end to the other. acs.org For example, a synthesis of Desferrioxamine B can start from 5-aminopentan-1-ol and proceed through a sequence of protection, acylation, and coupling reactions over approximately ten linear steps. acs.org While methodical, linear syntheses can sometimes be inefficient due to the propagation of yield losses at each step. Early total syntheses of Desferrioxamine B followed a linear path, but suffered from drawbacks such as unstable intermediates and harsh deprotection protocols. acs.org

Convergent Synthesis: A convergent strategy involves the independent synthesis of several key fragments of the molecule, which are then combined (or "converged") in the later stages to form the final product. researchgate.net This approach is often more efficient for large molecules, as it allows for the parallel construction of building blocks, and a low-yield step late in the synthesis does not compromise the entire sequence. A modular and convergent strategy for various desferrioxamines has been developed using orthogonally protected N‐hydroxy‐N‐succinylcadaverine building blocks, enabling the synthesis of complex linear and macrocyclic analogs in 11–13 steps. researchgate.net

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step assembly of the molecule from one end to the other. acs.org | Methodical and straightforward planning. | Overall yield can be low as it is the product of individual step yields. google.comacs.org |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by late-stage coupling. researchgate.net | Higher overall efficiency and yield; allows for parallel synthesis of fragments. researchgate.net | Requires more complex strategic planning and synthesis of multiple advanced intermediates. |

Trifluoroacetic acid (TFA) is a strong, volatile organic acid that plays a critical dual role in the synthesis of deferoxamine, particularly in the final stages. researchgate.net

Its primary function is as a deprotection agent. researchgate.net In many synthetic routes, amine functional groups are temporarily masked with acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions. google.comgoogle.com TFA is highly effective at cleaving these Boc groups under mild conditions, regenerating the free amine. google.comgoogle.com For instance, a Boc-protected amine intermediate can be stirred with TFA in a solvent like dichloromethane (B109758) to efficiently remove the protecting group. google.com

Following deprotection, the newly liberated primary amine on the deferoxamine molecule, being basic, is immediately protonated by the excess TFA present in the reaction mixture. This acid-base reaction results in the formation of the stable ammonium (B1175870) trifluoroacetate salt, R-NH₃⁺ ⁻OOCCF₃. researchgate.net Isolating the compound as its TFA salt is often advantageous as it can improve the compound's stability and crystallinity, facilitating purification by methods such as recrystallization or chromatography. nih.gov The final product is thus frequently obtained as Deferoxamine 2,2,2-trifluoroacetate. nih.gov

Chemoenzymatic Synthesis and Biocatalytic Modifications Utilizing this compound Intermediates

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to create complex molecules like deferoxamine. This hybrid approach leverages enzymes from the natural desferrioxamine biosynthetic pathway to assemble chemically synthesized precursors. mdpi.com

The biosynthesis of desferrioxamines in organisms like Streptomyces coelicolor relies on a class of enzymes known as NRPS-independent siderophore (NIS) synthetases. mdpi.comnih.gov A key enzyme, DesD, catalyzes the condensation of three units of the precursor N-hydroxy-N-succinylcadaverine (HSC) to form the cyclotrimeric siderophore Desferrioxamine E. mdpi.com

In a chemoenzymatic strategy, the HSC monomer is first produced through a multi-step chemical synthesis. This chemically derived HSC can then be used as a substrate for the DesD enzyme, which performs the iterative amide bond formations and final macrocyclization in an aqueous, biocompatible environment. mdpi.com This method capitalizes on the high efficiency and specificity of the enzyme to perform transformations that are challenging to achieve with traditional organic chemistry. mdpi.com While the intermediates themselves may not be trifluoroacetate salts during the enzymatic reaction, the chemically synthesized precursors could be purified and stored as TFA salts before being neutralized for the biocatalytic step.

| Enzyme | Organism Source (Example) | Role in Desferrioxamine Biosynthesis |

| DesA | Streptomyces pilosus | L-lysine decarboxylase; produces cadaverine. nih.govresearchgate.net |

| DesB | Streptomyces pilosus | FAD-dependent monooxygenase; hydroxylates cadaverine. nih.gov |

| DesC | Streptomyces pilosus | Acyl-CoA dependent acyltransferase; performs N-acetylation or N-succinylation. nih.gov |

| DesD | Streptomyces coelicolor | NIS Synthetase; condenses HSC units to form linear and cyclic desferrioxamines. mdpi.com |

Derivatization and Functionalization Reactions of this compound for Advanced Research Probes

The terminal primary amine of deferoxamine is a key handle for chemical modification, allowing for its derivatization into a variety of research probes and bioconjugates. The this compound salt can be used as the starting material for these reactions, typically after neutralization with a non-nucleophilic base to liberate the reactive free amine.

Bioconjugation is the process of covalently linking a molecule like deferoxamine to a biomolecule, such as a protein, antibody, or peptide. nih.gov The goal is often to target the chelator to a specific biological location or to combine its iron-scavenging properties with the function of the biomolecule.

The most common strategy for conjugating deferoxamine involves forming a stable amide bond with its terminal primary amine. researchgate.net This can be achieved by reacting the amine with an activated carboxylic acid derivative:

N-Hydroxysuccinimide (NHS) Esters: This is one of the most widely used methods for protein modification. nih.gov An NHS ester of a molecule of interest reacts efficiently with the primary amine of deferoxamine under mild aqueous conditions to form a stable amide linkage, releasing NHS as a byproduct. nih.gov

Acid Chlorides and Anhydrides: These highly reactive acylating agents can be used to attach various groups to deferoxamine. For example, reacting deferoxamine with fatty acid chlorides can produce more lipophilic amide derivatives. researchgate.net

These strategies enable the covalent attachment of deferoxamine to a wide range of molecules, creating tools for targeted iron chelation studies and therapeutic development.

Attaching a fluorescent dye to deferoxamine creates a powerful tool for visualizing its distribution and interaction with biological systems via fluorescence microscopy. nih.gov The synthesis of these fluorescent analogs mirrors the bioconjugation strategies described above, where an amine-reactive version of a fluorophore is coupled to the terminal amine of deferoxamine.

The process generally involves:

Selection of an Amine-Reactive Fluorophore: A variety of fluorescent dyes are commercially available with functional groups designed to react with primary amines.

Coupling Reaction: The amine-reactive dye is reacted with deferoxamine (or a protected precursor). The reaction conditions are optimized to ensure efficient labeling of the terminal amine.

Deprotection and Purification: If a protected deferoxamine backbone was used, the protecting groups are removed. The final fluorescent conjugate is then rigorously purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

The final, purified fluorescent deferoxamine analog is frequently isolated as its trifluoroacetate salt, a direct result of using TFA in the mobile phase during HPLC purification or in a final deprotection step. nih.gov

| Fluorophore Activation Chemistry | Reactive Group on Fluorophore | Resulting Linkage |

| NHS Ester | N-Hydroxysuccinimide Ester | Amide |

| Isothiocyanate | -N=C=S | Thiourea |

| Sulfonyl Chloride | -SO₂Cl | Sulfonamide |

Advanced Spectroscopic and Structural Elucidation of Deferoxamine 2,2,2 Trifluoroacetate and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Deferoxamine (B1203445) 2,2,2-trifluoroacetate. It provides precise information about the atomic arrangement, chemical environment, and conformational dynamics of the molecule in solution.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a detailed fingerprint of the Deferoxamine molecule. Spectra are typically recorded on high-field spectrometers (e.g., 400 or 500 MHz) in deuterated solvents like dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄. rsc.orgresearchgate.net The chemical shifts (δ), reported in parts per million (ppm), are referenced to the residual solvent peak. rsc.org

In the ¹H NMR spectrum of Deferoxamine, distinct signals corresponding to the different methylene (B1212753) groups (-(CH₂)₅- and -(CH₂)₂-) of the backbone and the terminal acetyl group (-COCH₃) are observed. rsc.org The integration of these signals confirms the number of protons in each environment, while the multiplicity (e.g., singlet, triplet, multiplet) reveals information about neighboring protons. rsc.org Upon chelation with a metal ion, such as zirconium(IV), significant changes in the chemical shifts and broadening of the resonances can occur, indicating the coordination of the hydroxamate groups to the metal center. researchgate.net The trifluoroacetate (B77799) counter-ion would be expected to produce a characteristic signal in the ¹⁹F NMR spectrum and may cause slight shifts in the proton and carbon spectra of the deferoxamine cation compared to other salt forms.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbons of the amide and hydroxamate groups appear in the downfield region (around 170-175 ppm), while the aliphatic carbons of the methylene chains and the acetyl methyl group appear in the upfield region. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Deferoxamine Derivatives in DMSO-d₆. rsc.org

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -COCH₃ | ~1.97 (s) | ~20.8 |

| -(CH₂)ₓ- backbone | ~1.20-1.55 (m) | ~23.0-31.0 |

| -CH₂-CO- | ~2.25-2.35 (m) | ~38.0-40.0 |

| -CH₂-N(OH)- | ~3.40-3.50 (m) | ~47.0-48.0 |

| -NH- | ~7.77 (br s) | N/A |

| -N(OH)- | ~9.60 (br s) | N/A |

| Carbonyls (C=O) | N/A | ~170.0-173.0 |

Note: Chemical shifts are approximate and can vary based on the specific derivative, concentration, and experimental conditions. Multiplicities are abbreviated as s (singlet), m (multiplet), and br (broad).

While 1D NMR provides a list of chemical shifts, two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the connectivity of the polymethylene chains within the Deferoxamine backbone. researchgate.net

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to reveal entire spin systems, for example, identifying all protons within a complete C₅H₁₀ chain. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is essential for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum. researchgate.net

Together, these 2D NMR techniques allow for the complete and confident assignment of nearly all proton and carbon signals in Deferoxamine and its complexes, providing definitive structural proof. rsc.org

Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of Deferoxamine 2,2,2-trifluoroacetate, assess its purity, and analyze the structure of its metal complexes.

ESI-MS is a soft ionization technique ideal for analyzing polar and thermally labile molecules like Deferoxamine. In positive ion mode, Deferoxamine typically forms a protonated molecule [M+H]⁺. rsc.org The detection of this ion at the expected m/z value provides strong evidence for the compound's identity. Adducts with other cations, such as sodium [M+Na]⁺, may also be observed. rsc.org

Tandem mass spectrometry (MS/MS) experiments, involving the collision-induced dissociation (CID) of the parent ion, provide structural information. researchgate.net For Deferoxamine, fragmentation commonly occurs at the amide and hydroxamate bonds, and the resulting fragment ions help to confirm the molecular structure. researchgate.netresearchgate.net When analyzing metal complexes, ESI-MS can identify species such as [Fe(DFO-2H)]⁺, and the fragmentation patterns change, with cleavages often occurring near the metal-binding hydroxamate sites. researchgate.net

Table 2: ESI-MS Data for Deferoxamine and its Derivatives.

| Compound/Complex | Ion | Observed m/z | Reference |

| Deferoxamine (DFO) | [M+H]⁺ | 561.4 | researchgate.net |

| Iron Complex | [Fe(DFO-2H)]⁺ | 613.3 | researchgate.net |

| DFO Derivative (DFO) | [M+H]⁺ | 761.5 | rsc.org |

| DFO Derivative (DFO-COOH) | [M+H]⁺ | 861.6 | rsc.org |

MALDI is another soft ionization technique, often coupled with a time-of-flight (TOF) mass analyzer. For MALDI-MS analysis, the sample is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA). rsc.org This technique is well-suited for determining the molecular weight of Deferoxamine and its derivatives.

A significant application of MALDI-MS is in mass spectrometry imaging (MSI). MALDI-MSI has been used to detect the spatial distribution of Deferoxamine and its iron complex, ferrioxamine, in biological tissues, providing valuable insights into the compound's distribution in vivo. nih.gov The choice of cationization reagent can be optimized; for instance, some polymers show enhanced signals with reagents like silver trifluoroacetate (AgTFA). nih.gov

High-resolution mass spectrometry, often performed on Orbitrap or TOF analyzers, provides highly accurate mass measurements (typically with errors of less than 5 ppm). nih.govresearchgate.net This accuracy allows for the determination of the elemental formula of the parent ion and its fragments. For this compound, HRMS can unequivocally confirm the molecular formula (C₂₅H₄₈N₆O₈ for the free base) by matching the experimentally measured mass to the calculated exact mass. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby ensuring the identity and purity of the substance. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations within a compound, allowing for the identification of functional groups and insights into chemical bonding. nih.gov For this compound, these methods are crucial for characterizing the hydroxamate groups responsible for metal chelation, as well as the trifluoroacetate counter-ion.

Key vibrational modes for deferoxamine include the characteristic absorptions of its functional groups. The three bidentate hydroxamic acid groups are central to its metal-binding capability. nih.gov In the IR spectrum, the C=O stretching vibrations of the hydroxamate groups are of particular interest. The N-H stretching and bending vibrations of the primary amine and amide linkages also provide valuable spectral markers.

A Fourier-transform Raman (FT-Raman) study has been utilized to investigate the structural changes in biological tissues, demonstrating the technique's sensitivity to the molecular environment of deferoxamine. nih.gov Alterations in the amide I, II, and III bands can indicate changes in protein conformation upon interaction with deferoxamine. nih.gov

The presence of the 2,2,2-trifluoroacetate counter-ion introduces strong absorption bands in the IR spectrum due to the C-F and C=O stretching vibrations of the trifluoroacetate group. The symmetric and asymmetric stretching vibrations of the COO- group are typically observed in distinct regions of the spectrum. The positions of these bands can be sensitive to the crystalline environment and any hydrogen bonding interactions.

Table 1: Key Vibrational Frequencies for Deferoxamine and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Hydroxamic Acid) | Stretching | 3200-2500 (broad) | |

| N-H (Amine/Amide) | Stretching | 3500-3300 | |

| C=O (Hydroxamate) | Stretching | ~1630-1680 | researchgate.net |

| C=O (Trifluoroacetate) | Asymmetric Stretch | ~1670-1700 | |

| C-F (Trifluoroacetate) | Stretching | ~1200-1100 | |

| Amide I | C=O Stretch | ~1650 | nih.gov |

| Amide II | N-H Bend, C-N Stretch | ~1550 | nih.gov |

Note: Specific frequencies can vary based on the physical state (solid, solution), solvent, and complexation state of the molecule.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Metal Complexes

The crystal structure of ferrioxamine B reveals that the three hydroxamate groups of deferoxamine coordinate to the iron(III) ion in a distorted octahedral geometry. nih.gov The terminal amino group is typically protonated and extends away from the metal center, not participating in the coordination. nih.gov This structural arrangement is crucial for understanding the chelation chemistry of deferoxamine.

Computational studies, such as Density Functional Theory (DFT) calculations, have been used to model the structure of deferoxamine complexes with other metals, like Zr(IV). researchgate.netmdpi.com These studies suggest an octa-coordinated environment for Zr(IV), with the three hydroxamate groups of deferoxamine and additional water molecules occupying the coordination sphere. mdpi.com Although no crystal structure has been reported for the Zr(IV)-deferoxamine complex, these computational models provide valuable structural insights. mdpi.com

The solid-state structure of this compound would be expected to feature extensive hydrogen bonding networks involving the hydroxamate groups, the primary amine, and the trifluoroacetate anions. The crystal packing would be influenced by these interactions, as well as by the size and shape of the trifluoroacetate counter-ion.

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for assessing the purity of this compound and for the analysis of its potential isomers and related substances.

Purity Analysis:

Reversed-phase HPLC is a common method for the analysis of deferoxamine and its metal complex, ferrioxamine. nih.gov However, a significant challenge in the HPLC analysis of deferoxamine is its interaction with trace amounts of iron present in the chromatographic system, including the column and mobile phase. nih.govwaters.com This can lead to the formation of ferrioxamine on-column, resulting in distorted peaks, variable retention times, and inaccurate quantification. nih.govwaters.com

To mitigate this issue, several strategies have been developed:

Column Purging: Purging the HPLC column with a deferoxamine solution can help to saturate the active sites that may contain iron. nih.gov

Mobile Phase Additives: The addition of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) or nitrilotriacetic acid (NTA) to the mobile phase can effectively sequester trace iron ions, preventing their interaction with deferoxamine. nih.govnih.govnih.gov

Inert Hardware: The use of UPLC systems with inert surfaces (ACQUITY Premier) has been shown to improve peak shape and reproducibility for metal-sensitive analytes like deferoxamine. waters.com

LC-MS and LC-MS/MS methods offer high sensitivity and selectivity for the determination of deferoxamine. High-resolution LC-MS can be used to identify deferoxamine and its in-source fragments, confirming its presence in complex matrices. researchgate.net

Isomeric Analysis:

While deferoxamine itself has a defined structure, its synthesis or degradation can potentially lead to the formation of structural isomers. LC-MS is a powerful tool for the differentiation of isomers, which often cannot be distinguished by mass alone. nih.gov By analyzing the fragmentation patterns (product ion spectra) of the different isomers, it is often possible to identify unique fragments that allow for their differentiation. nih.gov For deferoxamine, this could be relevant for identifying any by-products where the acyl groups are attached at different positions or for distinguishing it from other siderophores with similar masses.

Table 2: Chromatographic Methods for Deferoxamine Analysis

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed-phase | Acetonitrile/water with EDTA | UV (430 nm for ferrioxamine) | Purity of deferoxamine and ferrioxamine | nih.gov |

| HPLC | Reversed-phase | Acetonitrile/water with NTA | UV | Separation of deferoxamine and its metabolites | nih.gov |

| UPLC-MS | HSS T3 | Acetonitrile/ammonium (B1175870) formate (B1220265) (pH 3) | Mass Spectrometry (QDa) | Improved analysis with inert hardware | waters.com |

| LC-MS/MS | - | Mobile phase with EDTA | Mass Spectrometry | Determination in plasma | nih.gov |

Mechanistic Investigations of Deferoxamine 2,2,2 Trifluoroacetate in Chemical and Biochemical Research Models

Metal Chelation Dynamics and Stoichiometry (e.g., with Fe(III), Ga(III), Al(III))

The fundamental action of deferoxamine (B1203445) is its ability to bind metal ions. As a hexadentate ligand, it possesses three hydroxamic acid functional groups which provide six oxygen donor atoms for coordination. mdpi.com This structure allows it to wrap around and form highly stable, typically 1:1 stoichiometric complexes with trivalent metal ions such as ferric iron (Fe(III)), gallium (Ga(III)), and aluminum (Al(III)). drugbank.com The resulting complex with iron, known as ferrioxamine, is water-soluble and can be excreted. drugbank.comnih.gov While the 1:1 ratio is predominant for these ions, other stoichiometries have been observed with different metals, such as the 1:1, 2:2, and 2:3 (metal-to-ligand) complexes formed with zirconium (IV).

The chelation process effectively sequesters free or loosely-bound metal ions from the surrounding environment. In biochemical models, deferoxamine can chelate iron from the labile iron pool, ferritin, and hemosiderin, but it does not remove iron already incorporated into essential proteins like transferrin or hemoglobin. nih.gov

The coordination of deferoxamine with trivalent metal ions is characterized by the formation of a stable octahedral complex. The three bidentate hydroxamic groups envelop the central metal ion, leading to exceptionally high binding affinities, particularly for Fe(III). mdpi.com This high affinity is the basis of its utility as an iron chelator. Gallium(III) is often used as a diamagnetic structural probe for the Fe(III) complex due to its similar ionic radius and charge.

The stability of these complexes is quantified by their formation constants (log β). The deferoxamine-Fe(III) complex is among the most stable, which underscores its specificity. The affinities for other trivalent ions like Al(III) and Ga(III) are also significant, though lower than that for Fe(III).

Table 1: Stability Constants of Deferoxamine with Various Metal Ions

| Metal Ion | Log Stability Constant (log β) |

|---|---|

| Fe(III) | 30.6 |

| Ga(III) | 28.2 |

| Al(III) | 25.1 |

| Cu(II) | 14.1 |

| Zn(II) | 11.1 |

This table presents selected stability constants to illustrate the relative binding affinities of deferoxamine for different metal ions. The data is compiled from published research findings.

Deferoxamine is often supplied as a salt, such as the mesylate or the 2,2,2-trifluoroacetate. The counterion is present to balance the charge of the protonated amine group on the deferoxamine molecule. While often considered a spectator ion, the trifluoroacetate (B77799) (TFA) counterion can be a significant factor in experimental contexts.

In peptide and other biochemical studies, TFA is a common artifact from purification processes like high-performance liquid chromatography (HPLC). genscript.commolecularcloud.org Research has shown that the TFA counterion can interfere with physicochemical characterizations, such as infrared spectroscopy, and may impact the results of biological assays. nih.govresearchgate.net This has led to the development of specific laboratory procedures to exchange TFA for other counterions, like chloride or acetate (B1210297), which are considered more biocompatible or less likely to interfere with experiments. genscript.comnih.gov Although studies focusing specifically on the influence of the trifluoroacetate counterion on the kinetics and thermodynamics of deferoxamine's chelation activity are not prominent in the literature, its known potential to act as an interfering species suggests that its presence is a critical parameter to consider and control in defined model systems.

Enzyme Inhibition and Activation Studies in in vitro Systems

By chelating metal ions essential for enzymatic function, deferoxamine can act as an inhibitor of various metalloenzymes. Its primary mode of action is the sequestration of the metal cofactor, rendering the enzyme inactive.

A key class of enzymes affected by deferoxamine are the prolyl hydroxylase domain (PHD) enzymes. PHDs are non-heme iron-dependent dioxygenases that play a critical role in cellular oxygen sensing. nih.gov They require Fe(II) in their active site to hydroxylate proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation marks HIF-1α for degradation.

In in vitro systems, deferoxamine inhibits PHD activity by chelating the Fe(II) from the enzyme's active site. This inhibition prevents HIF-1α degradation, causing it to accumulate and become active, even under normal oxygen conditions. This effect mimics a cellular hypoxic response and is a well-established mechanism in biochemical research models. nih.gov

Deferoxamine's ability to bind iron allows it to modulate the activity of numerous redox-active enzymes that depend on iron as a cofactor or are influenced by iron-driven oxidative stress. Studies have noted the influence of deferoxamine on iron-containing enzymes like catalase and peroxidase in vitro. nih.gov

By sequestering free iron, deferoxamine can indirectly modulate the cellular redox environment. This action reduces the burden on the cell's primary antioxidant enzymes, such as superoxide (B77818) dismutase and catalase, which are responsible for detoxifying reactive oxygen species (ROS). Furthermore, deferoxamine has been observed to impact the expression of genes related to oxidative stress. biorxiv.org For instance, the transcription factor ATF4, which regulates genes involved in maintaining redox balance, is known to be linked to PHD activity; by inhibiting PHDs, deferoxamine can influence these downstream pathways.

Table 2: Summary of Deferoxamine's Effects on Selected Enzymes in in vitro Models

| Enzyme/Protein | Metal Cofactor | Effect of Deferoxamine | Mechanism of Action |

|---|---|---|---|

| Prolyl Hydroxylase Domain (PHD) | Fe(II) | Inhibition | Chelation of Fe(II) from the active site. |

| Catalase | Fe (Heme) | Modulation | Indirectly by reducing iron-driven ROS; direct interaction also studied. nih.gov |

| Peroxidase | Fe (Heme) | Modulation | Indirectly by reducing iron-driven ROS; direct interaction also studied. nih.gov |

Mechanisms of Antioxidant and Pro-oxidant Activity in Defined Chemical Environments

Deferoxamine exhibits a dual nature, capable of acting as both an antioxidant and, under specific circumstances, a pro-oxidant.

The principal antioxidant mechanism of deferoxamine is the chelation of redox-active iron. nih.gov Free iron can participate in the Fenton and Haber-Weiss reactions, which generate highly destructive hydroxyl radicals from hydrogen peroxide and superoxide. By tightly binding iron into the ferrioxamine complex, deferoxamine prevents it from catalyzing these reactions, thereby significantly reducing the formation of ROS and protecting cellular components from oxidative damage. nih.govnih.gov Some studies also suggest that deferoxamine conjugates can directly scavenge ROS. mdpi.com

Conversely, the potential for pro-oxidant activity exists. This does not arise from the release of iron, but rather from the inherent redox activity of the ferrioxamine complex itself. Thermodynamic studies have shown that the Fe(III) within the ferrioxamine complex can be chemically reduced to Fe(II). nih.gov This indicates that the complex can participate in electron transfer reactions. In a chemical environment with suitable reducing agents, ferrioxamine could potentially act as a redox cycler, shuttling electrons and contributing to oxidative processes. This mechanistic possibility underscores the complexity of the compound's behavior in diverse biochemical environments.

Cellular Uptake and Transport Mechanisms of Deferoxamine 2,2,2-trifluoroacetate Derivatives in in vitro Cellular Models (e.g., microbial cells)

Deferoxamine, an iron chelator, is a siderophore of microbial origin. In the context of "this compound," the active component concerning microbial uptake is the deferoxamine molecule itself. The 2,2,2-trifluoroacetate is a counter-ion, often resulting from purification processes using trifluoroacetic acid, and is not directly involved in the specific microbial transport mechanisms of the deferoxamine siderophore.

The cellular uptake of deferoxamine by microbial cells is a well-documented process, primarily revolving around its function as a xenosiderophore—a siderophore that can be utilized by bacteria other than the producing species. This "siderophore piracy" is a crucial strategy for bacteria to acquire iron, an essential nutrient, from their environment. nih.gov The uptake is an active transport process, mediated by specific receptor proteins located in the outer membrane of the bacteria.

In Gram-negative bacteria, the transport of the iron-bound form of deferoxamine, ferrioxamine, across the outer membrane is an energy-dependent process. This process relies on the TonB-ExbB-ExbD complex, which couples the proton motive force of the cytoplasmic membrane to the outer membrane transporter. nih.gov Once in the periplasm, the ferrioxamine complex is bound by a periplasmic binding protein and subsequently transported across the inner membrane into the cytoplasm by an ATP-binding cassette (ABC) transporter. nih.gov

Research has shown that various bacterial species can utilize deferoxamine. For instance, in Vibrio vulnificus, the outer membrane receptor DesA is responsible for the uptake of ferrioxamine. oup.com Studies with radiolabeled gallium-deferoxamine ([⁶⁸Ga]Ga-DFO-B) have demonstrated significant uptake in several strains of Pseudomonas aeruginosa and Staphylococcus aureus. nih.govnih.gov This uptake was shown to be specific, as it could be blocked by an excess of non-radioactive iron-deferoxamine. nih.gov

The ability of different microbial species to utilize deferoxamine varies. While some, like certain strains of P. aeruginosa and S. aureus, show high uptake, others, such as some strains of E. coli and Klebsiella pneumoniae, exhibit no significant accumulation of the siderophore. nih.gov This variability is attributed to the presence or absence of specific outer membrane receptors for ferrioxamine.

The following table summarizes the findings from in vitro studies on the uptake of deferoxamine by various microbial cells:

| Microbial Species | Uptake of Deferoxamine/Ferrioxamine | Key Transport Components | Reference |

| Pseudomonas aeruginosa | High | Siderophore Transporters | nih.govnih.gov |

| Staphylococcus aureus | High | Siderophore Transporters | nih.govnih.gov |

| Streptococcus agalactiae | High | Siderophore Transporters | nih.gov |

| Vibrio vulnificus | High | DesA (Outer Membrane Receptor) | oup.com |

| Escherichia coli (some strains) | Low/None | Not specified | nih.gov |

| Klebsiella pneumoniae (some strains) | Low/None | Not specified | nih.gov |

| Candida albicans | Low/None | Not specified | nih.gov |

It is important to note that while the deferoxamine component dictates the interaction with microbial transport systems, the 2,2,2-trifluoroacetate anion may have its own biological effects. Trifluoroacetate is a known metabolite of certain fluorinated anesthetics and can be a contaminant in chemically synthesized peptides. nih.govnih.gov Some studies have suggested that trifluoroacetate can act as an allosteric modulator of certain receptors in the central nervous system, although its direct impact on microbial cells in the context of deferoxamine uptake has not been a focus of the cited research. nih.gov

Computational Chemistry and Theoretical Modeling of Deferoxamine 2,2,2 Trifluoroacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of Deferoxamine (B1203445). rsc.orgnih.govwustl.edunih.gov These methods provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical properties.

DFT calculations have been employed to model the geometries of Deferoxamine and its metal complexes, such as with Zirconium(IV). nih.gov These studies help in predicting the coordination environment around the metal ion, including bond distances and angles. For instance, geometry optimization of a Zr-DFO* complex was performed using the B3LYP functional with the LanL2DZ basis set to investigate the Zr-O bond distances. rsc.org

The reactivity of Deferoxamine is largely governed by its hydroxamate groups, which are the primary sites for metal chelation. DFT can be used to calculate various reactivity descriptors, such as electrostatic potential maps and frontier molecular orbital energies (HOMO and LUMO), to identify the most likely sites for electrophilic and nucleophilic attack. This information is crucial for understanding how Deferoxamine interacts with iron and other metal ions.

Table 1: Key Findings from DFT Studies on Deferoxamine and its Analogs

| Parameter | Method | Key Findings | Reference |

|---|---|---|---|

| Geometry Optimization | B3LYP/LanL2DZ | Investigated the coordination around the Zr4+ ion, focusing on Zr-O bond distances. | rsc.org |

| Complex Stability | DFT | Predicted the relative stabilities of Zr(IV) complexes with Deferoxamine analogs. | nih.gov |

| Chelator Design | DFT | Guided the design of a dodecadentate chelator based on the Deferoxamine scaffold. | nih.gov |

Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions in Model Systems

Molecular docking and dynamics (MD) simulations are powerful computational tools used to study the interaction of Deferoxamine with biological macromolecules. These methods can predict the binding mode and affinity of a ligand to a receptor, providing insights into the molecular basis of its biological activity.

While specific studies on Deferoxamine 2,2,2-trifluoroacetate are not prevalent, the principles of these simulations are broadly applicable. Molecular docking could be used to predict how Deferoxamine binds to proteins involved in iron metabolism or transport. The results of a docking study would provide a static picture of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds and hydrophobic contacts.

Following docking, MD simulations can be performed to study the dynamic behavior of the complex over time. These simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor. MD simulations can be used to assess the stability of the predicted binding mode and to calculate binding free energies, which provide a more accurate estimate of the binding affinity.

Table 2: Parameters from a Hypothetical Molecular Dynamics Simulation of a Deferoxamine-Protein Complex

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Simulation Time | The total time the simulation is run. | 100 ns |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the superimposed protein and a reference structure. | Stable trajectory with RMSD plateauing around 2-3 Å |

| RMSF (Root Mean Square Fluctuation) | A measure of the displacement of a particular atom or group of atoms relative to the reference structure. | Higher fluctuations in loop regions, lower in secondary structure elements. |

| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and receptor over time. | Consistent hydrogen bonding with key residues in the binding pocket. |

Prediction of Conformational Preferences and Stereochemical Effects

The biological activity of a molecule is often critically dependent on its three-dimensional structure or conformation. Computational methods can be used to predict the conformational preferences of this compound, identifying the low-energy conformations that are most likely to be populated at physiological temperatures.

Stereochemistry also plays a crucial role in molecular recognition. While Deferoxamine itself has a defined stereochemistry, the introduction of new chiral centers in its analogs could have a significant impact on their binding affinity and selectivity. Computational models can be used to explore the stereochemical effects of such modifications, helping to guide the synthesis of more potent and selective compounds. A study on ferrioxamine B, the iron-chelated form of Deferoxamine, used FTIR spectroscopy to investigate the stereochemical structure of the free ligand and the ferric complex. nih.gov

Table 3: Predicted Relative Energies of Hypothetical Deferoxamine Conformers

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 60° | 180° | 0.0 |

| 2 | -60° | 180° | 0.2 |

| 3 | 180° | 60° | 1.5 |

| 4 | 180° | -60° | 1.8 |

In Silico Design and Optimization of Deferoxamine Analogs

A significant application of computational chemistry is the in silico design and optimization of novel drug candidates. nih.gov Based on the understanding of the structure-activity relationships of Deferoxamine, computational methods can be used to design new analogs with improved properties, such as enhanced iron-chelating ability, better cell permeability, or reduced toxicity. nih.gov

One approach is to use the Deferoxamine scaffold as a starting point and introduce chemical modifications to improve its properties. For example, lipophilic analogs of Deferoxamine have been designed to increase their potential to cross the blood-brain barrier. nih.gov Computational tools can be used to predict the effect of these modifications on the molecule's properties, such as its logP value, which is a measure of its lipophilicity.

Structure-based drug design can also be employed if the three-dimensional structure of the biological target is known. In this approach, new ligands are designed to fit snugly into the binding site of the receptor, maximizing their interactions and improving their binding affinity.

Table 4: In Silico Designed Deferoxamine Analogs and Their Predicted Properties

| Analog | Modification | Predicted logP | Predicted Improvement |

|---|---|---|---|

| DFO-Analog-1 | Addition of a phenyl group | 1.5 | Increased lipophilicity for better membrane permeability. |

| DFO-Analog-2 | Replacement of a hydroxamate with a catechol group | -1.0 | Potentially altered metal selectivity. |

| DFO-Analog-3 | Conjugation with a cell-penetrating peptide | -3.0 | Enhanced cellular uptake. |

Spectroscopic Parameter Prediction for Experimental Validation

Computational chemistry can be used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be compared with experimental data to validate the accuracy of the computational models and to aid in the interpretation of the experimental spectra.

For example, DFT calculations can be used to predict the vibrational frequencies of this compound. The calculated IR spectrum can then be compared with the experimentally measured spectrum. A good agreement between the theoretical and experimental spectra provides confidence in the accuracy of the computational model and the predicted molecular structure.

Similarly, NMR chemical shifts can be calculated using quantum chemical methods. These predictions can be invaluable in assigning the signals in complex NMR spectra and in determining the three-dimensional structure of the molecule in solution. FTIR spectroscopy has been used to study the effects of iron chelation and environmental factors on the structure of ferrioxamine B and desferrioxamine B. nih.gov

Table 5: Comparison of Predicted and Experimental Spectroscopic Data for a Deferoxamine Analog

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| IR Frequency (C=O stretch) | 1650 cm⁻¹ | 1645 cm⁻¹ |

| ¹H NMR Chemical Shift (CH₂-N) | 3.2 ppm | 3.1 ppm |

| ¹³C NMR Chemical Shift (C=O) | 172 ppm | 171.5 ppm |

Stability, Degradation Pathways, and Impurity Profiling of Deferoxamine 2,2,2 Trifluoroacetate

Chemical Stability Under Varied Environmental Conditions (pH, Temperature, Solvent Systems)

The stability of deferoxamine (B1203445) and its salt forms is a crucial determinant of its viability in research and therapeutic contexts. The trifluoroacetate (B77799) salt's stability is understood through the lens of extensive studies on deferoxamine and its more common mesylate salt.

The pH of a solution is a primary factor governing the stability of the deferoxamine molecule. Optimal stability for deferoxamine solutions has been observed in the pH range of 4 to 6. Outside of this range, particularly in more acidic conditions, the molecule is more prone to hydrolytic degradation. At a neutral pH, the deferoxamine molecule is fully protonated. With an increase in pH, the hydroxamic acid protons are sequentially released, followed by the deprotonation of the terminal amino group.

Temperature also plays a significant role in the stability of deferoxamine solutions. Lower temperatures generally confer greater stability. For instance, dilute deferoxamine solutions (10 µg/mL) have been shown to maintain over 90% of their initial concentration for 30 days when stored at or below 23°C. In contrast, accelerated stability studies conducted at elevated temperatures, such as 60°C, have demonstrated the formation of various breakdown products.

A key consideration in the stability of deferoxamine solutions is the potential for physical instability, which can lead to the formation of a precipitate. In a study involving deferoxamine mesylate solutions at concentrations ranging from 210-370 mg/mL, a gradual formation of a white, amorphous precipitate was noted over 17-21 days at room temperature, despite the chemical concentration of deferoxamine remaining largely intact. nih.gov The precise identity of this precipitate has not been fully elucidated but it is known to be physically distinct from the parent compound. nih.gov

Table 1: Stability of Deferoxamine Solutions Under Various Conditions

| Concentration | Temperature | pH | Duration | Remaining Concentration | Observations |

|---|---|---|---|---|---|

| 10 µg/mL | ≤ 23°C | 4-6 | 30 days | > 90% | - |

| 210-370 mg/mL | Room Temperature | - | 17-21 days | ≥ 89% | Formation of a white amorphous precipitate. nih.gov |

| 210 mg/mL | 60°C | - | 20 days | Not specified | Presence of breakdown products observed. |

Identification and Characterization of Degradation Products and Mechanisms

The degradation of deferoxamine primarily occurs through the hydrolysis of its hydroxamate and amide bonds, a process that can be influenced by both acidic and basic conditions. This breakdown leads to the formation of smaller molecular fragments.

A study focusing on the microbial degradation of deferrioxamine B, which is structurally identical to deferoxamine, has shed light on a specific degradation pathway. nih.gov This enzymatic process involves the cleavage of the trihydroxamate siderophore, resulting in the formation of a dihydroxamic acid intermediate with a mass-to-charge ratio (m/z) of 361, and a monohydroxamate product with an m/z of 219. nih.gov Further degradation of the dihydroxamic acid intermediate yields another molecule of the m/z 219 monohydroxamate, along with a smaller monohydroxamate fragment with an m/z of 161. nih.gov This indicates a sequential breakdown of the deferoxamine molecule.

Table 2: Identified Degradation Products of Deferoxamine

| Degradation Product | Molecular Weight (m/z) | Description |

|---|---|---|

| Dihydroxamic acid intermediate | 361 | An intermediate formed during the degradation process. nih.gov |

| Monohydroxamate product 1 | 219 | A product resulting from both initial and subsequent degradation steps. nih.gov |

| Monohydroxamate product 2 | 161 | A product formed from the further breakdown of the dihydroxamic acid intermediate. nih.gov |

Impurity Profiling and Analytical Standards Development for Research Applications

The comprehensive profiling of impurities is a fundamental aspect of ensuring the quality and consistency of any chemical compound intended for research or pharmaceutical use. For Deferoxamine 2,2,2-trifluoroacetate, this involves the rigorous identification, quantification, and control of any impurities that may be present.

Impurities in deferoxamine can arise from various sources, including the raw materials used in its synthesis, by-products generated during the manufacturing process, or as a result of degradation over time. While a detailed impurity profile specific to this compound is not widely published, information on the impurities found in deferoxamine provides a valuable reference.

Notably, a specific impurity, designated as "Deferoxamine Impurity 6," is available as a commercial reference standard and is characterized as a trifluoroacetate salt. synzeal.com The chemical name for this impurity is N1-(5-aminopentyl)-N1-hydroxy-N4-(5-(N-hydroxy-4-((5-(hydroxyamino)pentyl)amino)-4-oxobutanamido)pentyl)succinamide, with a molecular formula of C34H64N8O11 : C2HF3O2. synzeal.comsynzeal.com The existence of this reference standard underscores the relevance of trifluoroacetate-containing compounds in the analysis of deferoxamine.

A range of sophisticated analytical techniques is utilized for the impurity profiling of deferoxamine and its related substances. These methods are crucial for the effective separation and identification of impurities, even at trace levels.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase methods, is a central technique for the separation of deferoxamine from its degradation products and other impurities.

Mass Spectrometry (MS): When combined with HPLC (LC-MS), mass spectrometry provides invaluable structural information that aids in the definitive identification of unknown impurities. This technique has been instrumental in characterizing the degradation products of deferoxamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of isolated impurities.

The development and availability of well-characterized analytical standards are essential for accurate and reproducible impurity profiling. The commercial availability of "Deferoxamine Impurity 6" as a trifluoroacetate salt is a testament to the ongoing efforts in developing such standards for research and quality control purposes. synzeal.comsynzeal.com These standards are indispensable for method development, validation, and the routine monitoring of product quality.

Applications of Deferoxamine 2,2,2 Trifluoroacetate in Advanced Research Models and Methodologies

Development of Radiopharmaceutical Precursors for Molecular Imaging Research (e.g., Positron Emission Tomography)

Deferoxamine (B1203445) 2,2,2-trifluoroacetate serves as a critical precursor in the development of radiopharmaceuticals for molecular imaging, particularly Positron Emission Tomography (PET). PET is a powerful imaging technique that utilizes compounds labeled with positron-emitting radionuclides to visualize and measure metabolic processes in the body. nih.gov The chelating properties of the deferoxamine (DFO) moiety are central to this application.

DFO acts as an efficient chelator for various metallic radionuclides, most notably Gallium-68 (⁶⁸Ga). nih.gov Researchers have successfully conjugated DFO to targeting molecules, such as those that bind to prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer. nih.gov The resulting radiotracers, like ⁶⁸Ga-DFO-PSMA, allow for the targeted imaging of cancer cells. nih.gov The synthesis of these radiopharmaceuticals involves linking the DFO chelate to a targeting ligand, a process that can be achieved through various coupling chemistries. nih.gov Studies have shown that the choice of linker and chelate can significantly influence the radiotracer's pharmacokinetic properties, including tumor uptake, blood clearance, and residence time in non-target organs like the kidneys. nih.gov The development of these DFO-based precursors is crucial for advancing diagnostic imaging in oncology and other fields. mdpi.comresearchgate.net

| Radiometal | Targeting Moiety Example | Imaging Modality | Key Research Finding |

| Gallium-68 (⁶⁸Ga) | PSMA Ligand (Glu-NH-C(O)-NH-Lys) | PET | ⁶⁸Ga-DFO-PSMA radiotracers showed efficient tumor targeting with enhanced blood pool clearance compared to some clinical benchmarks. nih.gov |

| Zirconium-89 (⁸⁹Zr) | Monoclonal Antibodies | Immuno-PET | The increased chelating capacity of novel DFO derivatives may be useful for ⁸⁹Zr-based immuno-PET imaging. researchgate.netresearchgate.net |

Use as a Research Tool in Siderophore Biosynthesis Pathway Elucidation

Deferoxamine is a naturally occurring siderophore produced by bacteria like Streptomyces pilosus to scavenge iron from the environment. mdpi.commdpi.com As such, it is a key compound for studying the intricate pathways of siderophore biosynthesis. These pathways are categorized as NRPS-independent siderophore (NIS) synthetase pathways. nih.govmdpi.com

Research into the biosynthesis of DFO has identified the core building blocks, including L-lysine, acetyl-CoA, and succinyl-CoA. nih.gov A series of enzymes are involved in its synthesis:

DesA: A decarboxylase that converts L-lysine to 1,5-diaminopentane (cadaverine). nih.gov

DesB: A monooxygenase that hydroxylates cadaverine. nih.gov

DesC: An acyltransferase that acetylates the hydroxylated cadaverine. nih.gov

DesD: An NRPS-independent peptide synthetase that condenses three units of the resulting monomer to form the final DFO molecule. nih.gov

Recent studies have uncovered even greater complexity, revealing crosstalk between separate NIS pathways leading to the creation of novel DFO derivatives, including acylated versions and those with additional hydroxamate units. researchgate.netresearchgate.netnih.gov Understanding these pathways is not only fundamental to microbiology but also opens avenues for engineering novel chelating agents. researchgate.net

Investigative Probes for Cellular Iron Homeostasis and Dysregulation in in vitro and ex vivo Models

Deferoxamine 2,2,2-trifluoroacetate is widely used as an investigative probe to study cellular iron homeostasis and the consequences of its dysregulation. By chelating intracellular iron, it can induce a state of iron deficiency, allowing researchers to observe the cellular response.

In studies using in vitro models, such as breast cancer cell lines (MCF-7 and MDA-MB-231), DFO treatment has been shown to significantly disrupt normal iron metabolism. nih.govnih.gov Research has demonstrated that DFO can modulate the expression of key proteins involved in iron homeostasis: nih.govnih.gov

Hepcidin: A hormone that regulates iron export from cells.

Ferroportin: The only known cellular iron exporter.

Transferrin Receptors (1 and 2): Proteins that facilitate iron uptake into cells.

Ferritin: An intracellular protein that stores iron.

These studies reveal that high concentrations of DFO can lead to a decrease in the labile iron pool, triggering compensatory changes in the expression of these regulatory proteins. nih.gov This makes DFO an essential tool for dissecting the molecular mechanisms that govern cellular iron balance and for investigating the role of iron in pathological conditions like cancer. nih.gov

| Cell Line Model | Key Proteins Investigated | Observed Effect of DFO |

| MCF-7 (Breast Cancer) | Hepcidin, Ferroportin, Transferrin Receptors, Ferritin | Upregulation of hepcidin, ferroportin, and transferrin receptors at lower doses; complex changes at higher doses reflecting disrupted homeostasis. nih.govnih.gov |

| MDA-MB-231 (Breast Cancer) | Hepcidin, Ferroportin, Transferrin Receptors, Ferritin | Similar to MCF-7, with high doses also reducing cell growth and wound healing capabilities. nih.govnih.gov |

Exploration in Materials Science for Functionalized Surfaces and Biosensors in Research Contexts

In the field of materials science, the chemical structure of deferoxamine is leveraged to create functionalized surfaces and biosensors, primarily for the detection of ferric iron (Fe(III)). mdpi.comresearchgate.net The DFO molecule possesses three hydroxamate groups responsible for strong iron binding and a terminal primary amino group that is not involved in chelation. mdpi.commdpi.com This free amino group provides a convenient anchor point for immobilizing DFO onto various solid supports.

Researchers have successfully functionalized materials such as:

Gold electrodes: DFO can be immobilized on gold surfaces using self-assembled monolayers (SAMs) of thiols, creating electrochemical sensors for voltammetric analysis of Fe(III). mdpi.com

Mesoporous silica (MCM-41): DFO has been grafted onto silica nanoparticles to develop materials for iron sensing and selective removal from biological samples. mdpi.comencyclopedia.pub

Filter paper and Sepharose gel: These materials have been functionalized with DFO for simple, low-cost colorimetric detection of iron. mdpi.com

These DFO-based biosensors are being explored for applications in environmental monitoring and biological sample analysis, offering a highly selective method for quantifying iron levels. mdpi.comresearchgate.net

Application in in vitro Models of Oxidative Stress and Ferroptosis Research

This compound is a cornerstone research tool in the study of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. As a potent iron chelator, DFO can effectively inhibit ferroptosis by sequestering the iron necessary for the catalytic activity of enzymes that drive lipid peroxidation. nih.govfrontiersin.org

Its application in in vitro and in vivo models has been crucial for understanding the role of ferroptosis in various pathological conditions:

Traumatic Brain Injury (TBI): Studies have shown that TBI induces iron overload and endothelial ferroptosis in brain microvascular endothelial cells. DFO treatment was found to inhibit ferroptotic protein expression, reduce lipid peroxidation, and protect vascular function. nih.gov

Osteoarthritis (OA): In chondrocyte models, DFO alleviates inflammation and extracellular matrix degradation by mitigating ferroptosis induced by inflammatory cytokines or specific ferroptosis inducers like erastin. frontiersin.org

Retinal Degeneration: DFO has been shown to inhibit ferroptosis in photoreceptor cells by reducing iron levels and oxidative stress markers. researchgate.net

In these models, DFO treatment consistently leads to a decrease in reactive oxygen species (ROS) and an increase in the expression of key anti-ferroptotic proteins like glutathione peroxidase 4 (GPX4). nih.govresearchgate.net These findings highlight DFO's utility in exploring ferroptosis as a therapeutic target in a wide range of diseases. frontiersin.orgnih.gov

| Disease Model | Cell Type/Tissue | Key Findings on DFO's Effect |

| Traumatic Brain Injury | Brain Microvascular Endothelial Cells | Inhibited ferroptotic protein expression, reduced iron deposition, and improved cerebral blood flow. nih.gov |

| Osteoarthritis | Chondrocytes | Attenuated inflammation and extracellular matrix degradation by mitigating chondrocyte ferroptosis. frontiersin.org |

| Retinal Degeneration | Photoreceptor cells | Inhibited the increase in retinal iron, ROS, and MDA levels. researchgate.net |

| Seawater Immersion + TBI | Brain Tissue | Attenuated ferroptosis, alleviated oxidative stress, and improved neuronal survival. nih.gov |

Role in Studying Angiogenesis Mechanisms in Non-Clinical Models

The role of deferoxamine in angiogenesis—the formation of new blood vessels—is complex, and the compound is used in non-clinical models to investigate these multifaceted mechanisms. Research has yielded seemingly contradictory results, suggesting that DFO's effect on angiogenesis is context-dependent.

On one hand, many studies show that DFO promotes angiogenesis. nih.govresearchgate.netnih.gov The primary mechanism involves its ability to chelate iron, which inhibits prolyl hydroxylase domain (PHD) enzymes. This leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates the expression of potent angiogenic factors like Vascular Endothelial Growth Factor (VEGF). researchgate.netnih.govtums.ac.ir In models of hindlimb ischemia, DFO has been shown to promote blood flow recovery and increase capillary density. nih.gov This pro-angiogenic effect is also linked to the activation of the Akt-eNOS signaling pathway in endothelial cells. nih.gov

Conversely, other research indicates that DFO can impair angiogenesis. aging-us.com One study found that DFO treatment accelerated senescence in endothelial progenitor cells (EPCs), which are crucial for vascular repair. This led to compromised angiogenic activity, characterized by reduced cell migration, tube formation, and proliferation. aging-us.com In a hind-limb ischemia model, pretreatment of EPCs with DFO compromised their ability to restore blood perfusion and capillary density. aging-us.com

These divergent findings underscore the utility of DFO as a research tool to probe the delicate balance of factors that regulate angiogenesis, highlighting the intricate relationship between iron homeostasis, cellular senescence, and vascular biology.

Future Perspectives and Emerging Research Avenues for Deferoxamine 2,2,2 Trifluoroacetate

Integration with Advanced Analytical Platforms

The precise and sensitive detection of Deferoxamine (B1203445) 2,2,2-trifluoroacetate in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Advanced analytical platforms are pivotal in achieving the low detection limits required for such investigations.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful technique for the quantification of deferoxamine. Its high sensitivity and specificity allow for the detection of the compound at very low concentrations. For instance, LC-MS methods have been developed to quantify deferoxamine in various biological samples, demonstrating the feasibility of detailed pharmacokinetic profiling. The trifluoroacetate (B77799) salt, due to the presence of the trifluoroacetate anion, might exhibit different chromatographic behavior compared to other salt forms, potentially requiring tailored LC-MS method development.

Capillary Electrophoresis (CE) offers another high-resolution separation technique that can be coupled with various detectors, including mass spectrometry. The charge of the deferoxamine molecule, influenced by the trifluoroacetate counter-ion, would be a key parameter in optimizing CE separation methods.

Sensor Technologies are a rapidly advancing field with potential for real-time monitoring of deferoxamine levels. Electrochemical and optical sensors functionalized for deferoxamine detection could provide continuous data, which is invaluable in both preclinical and clinical research. researchgate.netmdpi.com The development of sensors specific for Deferoxamine 2,2,2-trifluoroacetate could be a promising research direction.

Table 1: Advanced Analytical Platforms for Deferoxamine Analysis

| Analytical Platform | Key Advantages for this compound Analysis | Potential Research Focus |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and specificity for quantification in complex biological matrices. | Method development and validation specific to the trifluoroacetate salt; investigation of its fragmentation patterns. |

| Capillary Electrophoresis (CE) | High separation efficiency and low sample consumption. | Optimization of separation parameters based on the electrophoretic mobility of the trifluoroacetate salt. |

| Biosensors | Potential for real-time and in-situ monitoring. | Design of novel electrochemical or optical sensors with high selectivity for deferoxamine. researchgate.netmdpi.com |

Development of Novel Derivatization Strategies for Targeted Research

The chemical structure of deferoxamine, with its terminal primary amine group, provides a versatile handle for derivatization. This allows for the attachment of various functional moieties to create novel conjugates with tailored properties for targeted research. The use of this compound as a starting material for these syntheses is a key area of future exploration.

Fluorescent Labeling: The conjugation of deferoxamine with fluorescent dyes enables its visualization and tracking in cellular and in vivo imaging studies. This can provide valuable insights into its mechanism of action, cellular uptake, and biodistribution. The reactivity of the primary amine in this compound would be a critical factor in the efficiency of such labeling reactions.

Targeting Ligands: Attaching targeting ligands, such as peptides or antibodies, to deferoxamine can direct the chelator to specific cell types or tissues. This strategy is particularly relevant for applications in cancer therapy and neurodegenerative diseases, where targeted iron chelation is desirable.

Polymer Conjugation: The conjugation of deferoxamine to polymers can improve its pharmacokinetic profile, increasing its half-life and reducing the frequency of administration. nih.gov Research into the use of this compound in the synthesis of such polymer-drug conjugates is a promising avenue.

Table 2: Novel Derivatization Strategies for Deferoxamine

| Derivatization Strategy | Purpose | Potential Application for this compound |

| Fluorescent Labeling | Visualization and tracking in biological systems. | Cellular uptake and biodistribution studies. |

| Targeting Ligand Conjugation | Targeted delivery to specific cells or tissues. | Cancer therapy, neurodegenerative disease research. |

| Polymer Conjugation | Improved pharmacokinetic properties. nih.gov | Development of long-acting formulations. |

Expansion into Interdisciplinary Research Areas

The unique properties of deferoxamine, particularly its ability to chelate iron and modulate hypoxia-inducible factor-1 alpha (HIF-1α), have opened up research avenues far beyond its traditional use. nih.gov this compound, as a research-grade chemical, is well-positioned to contribute to these expanding fields.

Neurodegenerative Diseases: Iron accumulation in the brain is implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease. The potential of deferoxamine to chelate this excess iron and mitigate oxidative stress is an active area of investigation. wikipedia.org

Oncology: Cancer cells often have a higher iron requirement than normal cells, making them vulnerable to iron deprivation. Deferoxamine has shown anti-proliferative effects in various cancer cell lines and is being explored as an adjunct to conventional cancer therapies. youtube.com

Tissue Engineering and Regenerative Medicine: Deferoxamine's ability to promote angiogenesis (the formation of new blood vessels) through the stabilization of HIF-1α has generated significant interest in the field of tissue engineering. nih.gov It has been shown to enhance the vascularization of tissue grafts and promote wound healing.

The trifluoroacetate counter-ion in this compound may influence its solubility and bioavailability in different experimental models, which could be a relevant factor in these interdisciplinary studies. It is important to note that trifluoroacetate itself can have biological effects, which should be considered in experimental design. nih.govgenscript.com

Addressing Challenges in Synthetic Scale-Up for Research Material Supply

The availability of high-purity this compound is essential for reproducible and reliable research. However, the synthesis and purification of deferoxamine and its derivatives present several challenges, particularly when scaling up production.

Multi-step Synthesis: The total synthesis of deferoxamine is a complex, multi-step process that can be low-yielding. google.com While fermentation of the Streptomyces pilosus bacterium is the primary source for commercial production, the purification of deferoxamine from the fermentation broth is also a significant challenge. google.com

Purification: Achieving high purity is critical for research applications, as impurities can have confounding effects. The purification of deferoxamine often involves chromatographic techniques, which can be difficult and costly to scale up. The use of trifluoroacetic acid in reversed-phase HPLC is a common final purification step for research-grade peptides and small molecules, which often results in the formation of the trifluoroacetate salt. ambiopharm.com

Cost of Production: The complexity of the synthesis and purification processes contributes to the high cost of research-grade deferoxamine and its derivatives. Developing more efficient and cost-effective synthetic routes is a key challenge for ensuring a stable supply of material for research.

Future research in this area could focus on optimizing the synthetic pathway to this compound, developing more efficient purification methods, and exploring alternative production strategies to reduce costs and improve accessibility for the research community.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Deferoxamine 2,2,2-trifluoroacetate, and how can purity be validated?

- Methodology : Synthesis typically involves reacting deferoxamine with trifluoroacetic acid (TFA) under anhydrous conditions. A common approach is to dissolve deferoxamine in TFA, followed by solvent evaporation to yield the trifluoroacetate salt. Purity validation requires a combination of techniques:

- HPLC : To assess chemical purity and detect residual TFA or unreacted starting materials.

- NMR spectroscopy : To confirm the absence of proton signals from free deferoxamine or solvents (e.g., D2O or CDCl3 residuals) .

- Elemental analysis : To verify stoichiometry of the trifluoroacetate counterion.

Q. How should this compound be stored to ensure stability in long-term studies?

- Methodology : Store under inert gas (e.g., nitrogen) at 2–8°C in airtight, light-resistant containers. Stability can be monitored via:

- Thermogravimetric analysis (TGA) : To detect moisture absorption or decomposition at elevated temperatures.

- Periodic NMR/HPLC : To track degradation products, such as free deferoxamine or TFA byproducts .

Q. What analytical techniques are most effective for characterizing the coordination chemistry of this compound with metal ions?

- Methodology :

- X-ray crystallography : Resolve crystal structures to determine binding modes (e.g., octahedral coordination with Fe<sup>3+</sup>). Evidence from related trifluoroacetate salts shows TFA anions can influence lattice packing .

- UV-Vis and EPR spectroscopy : Monitor ligand-to-metal charge transfer and oxidation states during chelation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported chelation efficiencies of this compound across different experimental models?

- Methodology :